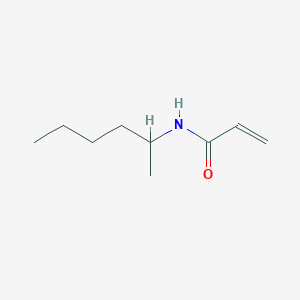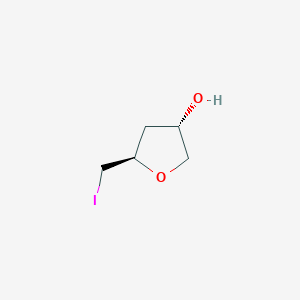![molecular formula C10H11N3O5S B8572416 2-[(4-acetamidophenyl)sulfonylhydrazinylidene]acetic acid CAS No. 75968-26-2](/img/structure/B8572416.png)
2-[(4-acetamidophenyl)sulfonylhydrazinylidene]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-[(4-acetamidophenyl)sulfonylhydrazinylidene]acetic acid is a complex organic compound that combines the properties of glyoxylic acid and p-acetamidobenzenesulfonylhydrazone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-acetamidophenyl)sulfonylhydrazinylidene]acetic acid typically involves the reaction of glyoxylic acid with p-acetamidobenzenesulfonylhydrazine under controlled conditions. The reaction is usually carried out in an aqueous medium with the aid of catalysts to enhance the reaction rate and yield. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
2-[(4-acetamidophenyl)sulfonylhydrazinylidene]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
2-[(4-acetamidophenyl)sulfonylhydrazinylidene]acetic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
作用機序
The mechanism of action of 2-[(4-acetamidophenyl)sulfonylhydrazinylidene]acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
2-[(4-acetamidophenyl)sulfonylhydrazinylidene]acetic acid can be compared with similar compounds such as glyoxylic acid derivatives and other sulfonylhydrazones. Its uniqueness lies in its combined properties, which make it suitable for specific applications where other compounds may not be as effective. Similar compounds include:
Glyoxylic acid derivatives: These compounds share the glyoxylic acid moiety but differ in their functional groups.
Sulfonylhydrazones: These compounds have the sulfonylhydrazone functional group but may have different substituents.
特性
CAS番号 |
75968-26-2 |
|---|---|
分子式 |
C10H11N3O5S |
分子量 |
285.28 g/mol |
IUPAC名 |
(2E)-2-[(4-acetamidophenyl)sulfonylhydrazinylidene]acetic acid |
InChI |
InChI=1S/C10H11N3O5S/c1-7(14)12-8-2-4-9(5-3-8)19(17,18)13-11-6-10(15)16/h2-6,13H,1H3,(H,12,14)(H,15,16)/b11-6+ |
InChIキー |
HTPGGBODPWPAHV-IZZDOVSWSA-N |
異性体SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N/N=C/C(=O)O |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NN=CC(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxopropanoic acid](/img/structure/B8572334.png)
![Methanone, [4-(bromomethyl)phenyl]-2-thienyl-](/img/structure/B8572356.png)


![Bicyclo[2.2.1]hept-2-ene-1-methanol](/img/structure/B8572377.png)

![N-(3-bromophenyl)-6-methoxypyrido[3,2-d]pyrimidin-4-amine](/img/structure/B8572380.png)
![4-bromo-2-[(4-methoxyphenyl)methyl]benzonitrile](/img/structure/B8572383.png)

![Ethyl 3-[4-(benzyloxy)phenyl]-2-ethoxyprop-2-enoate](/img/structure/B8572399.png)




